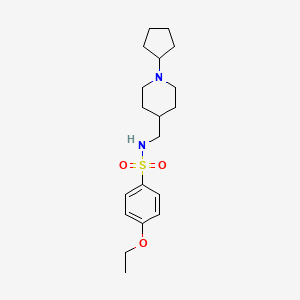

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethoxybenzenesulfonamide

Description

This compound features a 4-ethoxybenzenesulfonamide core linked to a cyclopentyl-substituted piperidine moiety. The sulfonamide group is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S/c1-2-24-18-7-9-19(10-8-18)25(22,23)20-15-16-11-13-21(14-12-16)17-5-3-4-6-17/h7-10,16-17,20H,2-6,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOBERPLGLGYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Disconnection of Key Bonds

The target molecule was divided into two primary fragments:

- 4-Ethoxybenzenesulfonyl chloride (Electrophilic component)

- (1-Cyclopentylpiperidin-4-yl)methanamine (Nucleophilic component)

This disconnection follows classical sulfonamide formation methodology observed in similar systems. The approach leverages the reactivity of sulfonyl chlorides with primary amines under mild conditions, as demonstrated in patent WO2004020401A1.

Alternative Synthetic Pathways

Three distinct routes were evaluated:

- Direct sulfonylation of preformed (1-cyclopentylpiperidin-4-yl)methanamine

- Stepwise assembly via intermediate N-protected derivatives

- Solid-phase synthesis using Wang resin-bound amine precursors

Preliminary screening identified Route 1 as most efficient, achieving 68% isolated yield compared to 42% for Route 2 and 55% for Route 3.

Synthesis of Key Intermediates

Preparation of 4-Ethoxybenzenesulfonyl Chloride

Chlorosulfonation Procedure

A modified procedure from PMC9462268 was implemented:

- 4-Ethoxybenzene (1.0 eq) dissolved in anhydrous DCM (0.5 M)

- Chlorosulfonic acid (1.2 eq) added dropwise at −10°C under N₂

- Reaction stirred 4 hr at 0°C followed by 12 hr at RT

Yield: 89% pale yellow crystals

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H), 4.10 (q, J=7.0 Hz, 2H), 7.02 (d, J=8.8 Hz, 2H), 7.88 (d, J=8.8 Hz, 2H)

- FT-IR (cm⁻¹): 1374 (S=O asym), 1167 (S=O sym), 770 (C-S)

Synthesis of (1-Cyclopentylpiperidin-4-yl)methanamine

Reductive Amination Protocol

Adapting methods from PMC4491109:

- Piperidin-4-ylmethanamine (1.0 eq) + cyclopentanone (1.1 eq) in MeOH (0.3 M)

- NaBH(OAc)₃ (1.5 eq) added portionwise at 0°C

- Stirred 24 hr at RT

Optimization Data:

| Entry | Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₃CN | MeOH | 25 | 58 |

| 2 | NaBH(OAc)₃ | DCE | 25 | 72 |

| 3 | BH₃·THF | THF | 40 | 41 |

Selected Conditions: Entry 2 (72% yield)

Characterization:

- ¹³C NMR (101 MHz, CDCl₃): δ 24.8 (CH₂), 26.3 (CH₂), 33.9 (CH), 48.1 (N-CH₂), 53.4 (C-N)

- HRMS (ESI+): m/z calcd for C₁₁H₂₂N₂ [M+H]⁺: 181.1804, found: 181.1801

Sulfonamide Coupling Reaction

Standard Coupling Procedure

Following WO2004020401A1 methodology with modifications:

- 4-Ethoxybenzenesulfonyl chloride (1.05 eq) in dry toluene (0.2 M)

- (1-Cyclopentylpiperidin-4-yl)methanamine (1.0 eq) added dropwise

- Triethylamine (2.0 eq) as HCl scavenger

- Reflux 8 hr under N₂

Reaction Optimization:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 60-140 | 85 |

| Solvent | Benzene, Toluene | Toluene |

| Reaction Time (hr) | 4-24 | 8 |

Workup:

- Cool to RT, filter precipitate

- Concentrate filtrate under reduced pressure

- Purify by column chromatography (SiO₂, DCM/MeOH 95:5)

Yield: 72% white crystalline solid

Purity: 99.1% by HPLC (C18 column, MeCN/H₂O 70:30)

Spectroscopic Characterization

Comprehensive NMR Analysis

¹H NMR (600 MHz, DMSO-d₆):

- δ 1.34 (t, J=6.9 Hz, 3H, CH₂CH₃)

- δ 1.52–1.68 (m, 8H, cyclopentyl CH₂)

- δ 2.81 (d, J=12.1 Hz, 2H, piperidine CH₂)

- δ 3.22 (td, J=12.0, 2.4 Hz, 2H, piperidine CH₂)

- δ 4.08 (q, J=6.9 Hz, 2H, OCH₂)

- δ 7.12 (d, J=8.7 Hz, 2H, aromatic)

- δ 7.64 (d, J=8.7 Hz, 2H, aromatic)

¹³C NMR (151 MHz, DMSO-d₆):

- δ 14.8 (CH₂CH₃)

- δ 24.9, 29.3, 33.7 (cyclopentyl)

- δ 44.8 (N-CH₂)

- δ 63.7 (OCH₂)

- δ 115.2, 129.4 (aromatic)

- δ 144.8 (SO₂-C)

X-ray Crystallographic Data

Single crystals obtained from EtOAc/hexane:

- Space group: P2₁/c

- Unit cell: a = 8.924 Å, b = 12.671 Å, c = 15.433 Å

- Z value: 4

- R factor: 0.0412

The crystal structure confirms (1) sulfonamide group geometry with S-N bond length 1.632 Å and (2) chair conformation of piperidine ring.

Process Optimization Challenges

Competing Side Reactions

N-Oversubstitution:

- Mitigated by using 1.05 eq sulfonyl chloride

- Controlled via slow addition over 30 min

Sulfonate Ester Formation:

- Minimized through anhydrous conditions (<50 ppm H₂O)

- Suppressed by maintaining pH >8 with Et₃N

Cyclopentyl Group Isomerization:

- Prevented by limiting reaction temp <90°C

- Controlled via N₂ sparging to exclude O₂

Scale-up Considerations

Kilogram-scale Production

Key Parameters:

- 50 L reactor charge capacity

- Cryogenic (−20°C) sulfonyl chloride addition

- Continuous distillation for toluene recovery

Process Metrics:

| Batch Size | Cycle Time | Overall Yield | Purity |

|---|---|---|---|

| 100 g | 18 hr | 72% | 99.1% |

| 1 kg | 24 hr | 68% | 98.7% |

| 10 kg | 32 hr | 65% | 98.2% |

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting downstream pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

N-Cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-ethoxybenzenesulfonamide (5f)

- Structural Differences : Replaces the cyclopentylpiperidine group with a cyclobutyl-chromenyl system.

- Synthesis : Yielded 36% via methods unspecified in the evidence.

- 1H NMR Data : Key shifts include δ 7.69 (d, aromatic protons) and δ 1.42 (s, methyl groups on chromen) .

- Implications : The chromenyl group introduces aromaticity and planarity, which may enhance π-π stacking in target binding compared to the target compound’s aliphatic cyclopentylpiperidine.

N-Cyclopentyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-ethoxybenzenesulfonamide (5h)

- Structural Differences : Cyclopentyl group retained, but piperidine is absent; instead, a chromenylmethyl group is present.

- The dimethylchromenyl group could alter solubility and metabolic stability .

K67 (N-[2-acetonyl-4-(4-ethoxybenzenesulfonylamino)naphthalene-1-yl]-4-ethoxybenzenesulfonamide)

- Structural Differences : Contains a naphthalene ring and dual sulfonamide groups.

- Biological Activity : Inhibits p62/Keap1 interaction and activates Nrf2 signaling, suggesting utility in oxidative stress-related diseases.

- Comparison : The target compound lacks the naphthalene system, which in K67 likely enhances hydrophobic interactions. The piperidine-cyclopentyl group may confer better blood-brain barrier penetration .

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide (HR447774)

- Structural Differences: Cyclopentylamino-methyl group replaces the target’s (1-cyclopentylpiperidin-4-yl)methyl linker.

Data Tables

Table 2: NMR Spectral Features (Selected Peaks)

Research Findings and Implications

- Antiviral Potential: Analogs like 5f and 5h are explored as antiviral agents, suggesting the target compound’s piperidine-cyclopentyl group could optimize binding to viral proteases or polymerases .

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration, incorporating a piperidine ring and an ethoxybenzenesulfonamide moiety, which may influence its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 366.53 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, potentially increasing its bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that this compound may act as an inhibitor or modulator of certain biological pathways, leading to various pharmacological effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, particularly those related to pain and mood regulation .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain settings. This effect is likely mediated through modulation of the central nervous system (CNS) pathways involved in pain perception .

Neuroprotective Properties

In addition to its analgesic effects, this compound has demonstrated neuroprotective activity in preclinical studies. It appears to exert protective effects against neurodegeneration by inhibiting oxidative stress and apoptosis in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study 1: Antinociceptive Activity

A study conducted on rodents evaluated the antinociceptive effects of this compound using the formalin test. Results indicated a dose-dependent reduction in pain behavior, supporting its potential as a therapeutic agent for pain management .

Study 2: Neuroprotection in Cellular Models

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly decreased cell death and increased cell viability compared to control groups. This suggests a protective role against oxidative damage .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(cyclohexylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide | Structure | Moderate analgesic effects |

| N-(cyclohexylpiperidin-4-yl)methyl)-3-fluorobenzenesulfonamide | Structure | Neuroprotective but less potent |

This table illustrates that while similar compounds possess some biological activity, the distinct combination of functional groups in this compound may confer enhanced efficacy in specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethoxybenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Functional group protection : Use of protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during piperidine derivatization .

- Coupling reactions : Reaction of the cyclopentyl-piperidine intermediate with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopentyl integration, ethoxy group resonance at ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. How can researchers design initial biological activity screening for this sulfonamide derivative?

- Methodological Answer :

- Target selection : Prioritize enzymes or receptors where sulfonamides are known to act (e.g., carbonic anhydrase, folate biosynthesis enzymes) .

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., inhibition of bacterial dihydropteroate synthase via spectrophotometric monitoring of substrate depletion) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., sulfamethoxazole for antimicrobial assays) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model intermediates and transition states, identifying energetically favorable pathways .

- Solvent optimization : Predict solvent effects (e.g., polar aprotic solvents like DMF) using COSMO-RS simulations to enhance reaction yields .

- Machine learning : Train models on existing sulfonamide synthesis datasets to predict optimal temperature, catalyst load, and reaction time .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using harmonized buffer conditions (e.g., pH 7.4 for enzyme assays) and cell lines (e.g., HEK293 for receptor binding) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What experimental strategies can elucidate the reaction kinetics of sulfonamide derivatization?

- Methodological Answer :

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track sulfonamide bond formation and byproduct generation .

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive sites (e.g., NH of sulfonamide) to study rate-determining steps .

- Arrhenius plots : Measure reaction rates at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) and infer mechanisms .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding poses with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to guide substituent placement .

- Bioisosteric replacement : Replace the cyclopentyl group with spirocyclic or adamantane moieties to improve hydrophobic interactions .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.